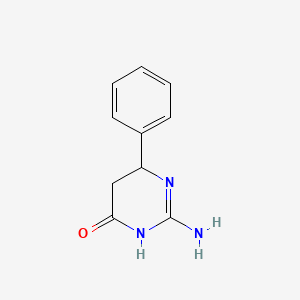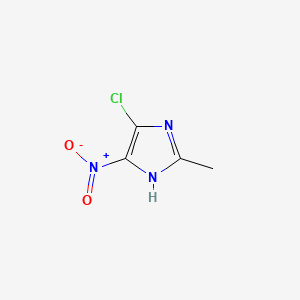
2-氯-3-((2-(二乙氨基)乙基)氨基)-萘醌
描述
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成和分析应用
萘醌,包括与 2-氯-3-((2-(二乙氨基)乙基)氨基)-萘醌 相似的衍生物,在有机合成中起着至关重要的作用。它们作为各种有机化合物的合成中的前体或中间体。例如,源自萘醌的 1,2-萘醌-4-磺酸盐(β-NQS)因其在有机合成中的效用以及作为含有伯氨基和仲氨基的药物的分光光度分析衍生化试剂而著称 (Ribeiro 等人,2022)。
药理学潜力
萘醌衍生物表现出广泛的生物活性,包括抗菌、抗真菌、抗病毒、抗肿瘤和抗寄生虫作用。这些特性使它们成为开发新治疗剂的关注对象。洛逊及其含氮合成衍生物因其在治疗各种疾病方面的潜力而特别引人注目 (López 等人,2014)。另一项研究重点介绍了萘醌衍生物的抗癌活性,强调了它们在正在进行的癌症研究中的重要性 (Tandon 和 Kumar,2013)。
安全和危害
While specific safety and hazard information for 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is not available, related compounds such as 2-Diethylaminoethylchloride hydrochloride are known to be fatal if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage .
作用机制
Target of Action
Naphthoquinone derivatives are known to exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .
Mode of Action
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .
Result of Action
Given the broad antimicrobial and anticancer activities of naphthoquinone derivatives, it can be inferred that the compound might induce cell death or inhibit cell growth in targeted cells .
生化分析
Biochemical Properties
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it has been shown to interact with transition metal complexes, forming stable compounds that exhibit fluorescence and antimicrobial properties . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent
Molecular Mechanism
At the molecular level, 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with transition metals further enhances its biochemical activity . Understanding these molecular mechanisms is crucial for developing new therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains its antimicrobial properties over extended periods, making it a reliable compound for long-term research
Dosage Effects in Animal Models
The effects of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce the desired biochemical activity. Research has indicated that the compound exhibits a threshold effect, where its antimicrobial activity is most effective at specific concentrations . Understanding these dosage effects is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity
Transport and Distribution
The transport and distribution of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone within cells and tissues are important for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties
属性
IUPAC Name |
2-chloro-3-[2-(diethylamino)ethylamino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-19(4-2)10-9-18-14-13(17)15(20)11-7-5-6-8-12(11)16(14)21/h5-8,18H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOCFUFHFVZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310200 | |
| Record name | JS-1323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69895-75-6 | |
| Record name | NSC222704 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | JS-1323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






acetic acid](/img/structure/B3032939.png)
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt](/img/structure/B3032940.png)








